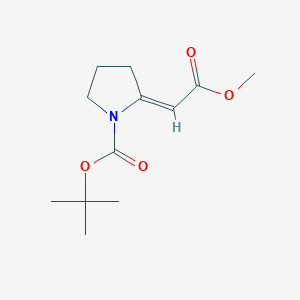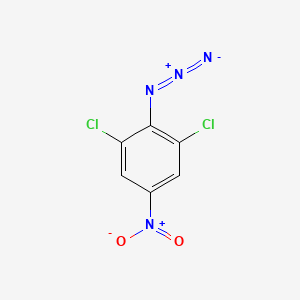
2-Azido-1,3-dichloro-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-1,3-dichloro-5-nitrobenzene is an aromatic compound characterized by the presence of azido, dichloro, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1,3-dichloro-5-nitrobenzene typically involves the nitration of 1,3-dichlorobenzene followed by azidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the chlorine atoms. The azidation step involves the substitution of a chlorine atom with an azido group, which can be achieved using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially hazardous nature of azides and nitration reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-1,3-dichloro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Substitution: Formation of azido derivatives.
Reduction: Formation of 2-amino-1,3-dichloro-5-nitrobenzene.
Oxidation: Formation of various oxidized products depending on the conditions.
Wissenschaftliche Forschungsanwendungen
2-Azido-1,3-dichloro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Azido-1,3-dichloro-5-nitrobenzene involves its functional groups:
Azido Group: Participates in click chemistry reactions, particularly azide-alkyne cycloaddition.
Nitro Group: Can undergo reduction to form amino derivatives, which are biologically active.
Chlorine Atoms: Influence the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azido-1,3-dichlorobenzene: Lacks the nitro group, making it less reactive in certain reactions.
1,3-Dichloro-5-nitrobenzene: Lacks the azido group, limiting its use in click chemistry.
2-Azido-4,6-dichloronitrobenzene: Similar structure but different substitution pattern, affecting its reactivity.
Uniqueness
2-Azido-1,3-dichloro-5-nitrobenzene is unique due to the combination of azido, dichloro, and nitro groups on a single benzene ring, providing a versatile platform for various chemical transformations and applications .
Eigenschaften
Molekularformel |
C6H2Cl2N4O2 |
|---|---|
Molekulargewicht |
233.01 g/mol |
IUPAC-Name |
2-azido-1,3-dichloro-5-nitrobenzene |
InChI |
InChI=1S/C6H2Cl2N4O2/c7-4-1-3(12(13)14)2-5(8)6(4)10-11-9/h1-2H |
InChI-Schlüssel |
ZMBBYTDDTAMFQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


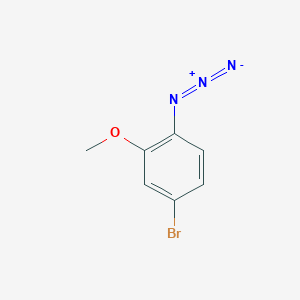





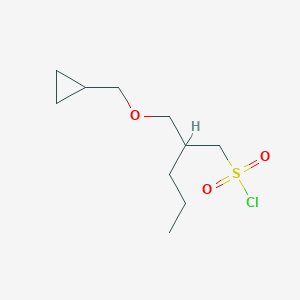
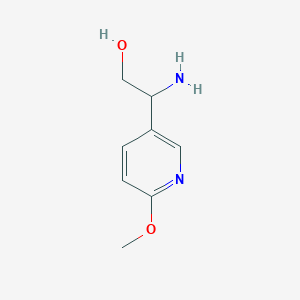
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate](/img/structure/B13614997.png)
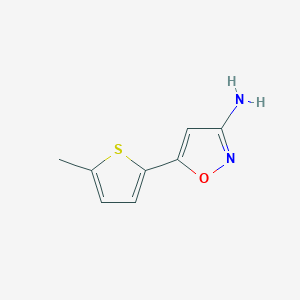


![Dimethyl[4-(piperazin-1-YL)butyl]amine](/img/structure/B13615018.png)
